molecular formula C6H14N2O B13384934 4-methoxy-N-methylpyrrolidin-3-amine

4-methoxy-N-methylpyrrolidin-3-amine

Katalognummer: B13384934
Molekulargewicht: 130.19 g/mol
InChI-Schlüssel: FHCMZTOUVZUHAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-methoxy-N-methylpyrrolidin-3-amine is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-N-methylpyrrolidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-N-methylpyrrolidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C6H14N2O

Molekulargewicht

130.19 g/mol

IUPAC-Name

4-methoxy-N-methylpyrrolidin-3-amine

InChI

InChI=1S/C6H14N2O/c1-7-5-3-8-4-6(5)9-2/h5-8H,3-4H2,1-2H3

InChI-Schlüssel

FHCMZTOUVZUHAP-UHFFFAOYSA-N

Kanonische SMILES

CNC1CNCC1OC

Herkunft des Produkts

United States
Foundational & Exploratory

Discovery and isolation of novel pyrrolidine alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Isolation of Novel Pyrrolidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidine alkaloids, a significant class of naturally occurring organic compounds, are characterized by a pyrrolidine ring structure.[1][2] These compounds, found in a wide array of natural sources including plants, fungi, and bacteria, exhibit a remarkable diversity of biological activities.[1][3] Their pharmacological importance is well-established, with many demonstrating potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1][4] The discovery of novel pyrrolidine alkaloids continues to be a fertile area of research, offering promising new scaffolds for drug development.[1][5]

This guide provides a comprehensive technical overview of the modern methodologies employed in the discovery and isolation of novel pyrrolidine alkaloids. As a Senior Application Scientist, the focus extends beyond a mere recitation of protocols to an in-depth analysis of the causality behind experimental choices, ensuring a robust and efficient discovery pipeline. We will navigate the intricate journey from the initial selection of biological material to the final structural elucidation of a pure, novel compound, emphasizing strategies that enhance efficiency and scientific rigor.

Part 1: The Strategic Framework for Discovery

The successful isolation of a novel pyrrolidine alkaloid is not a linear process but rather a multi-stage workflow guided by informed decision-making. The overarching strategy integrates bioassay-guided fractionation with modern dereplication techniques to prioritize the most promising candidates and avoid the redundant isolation of known compounds.[6][7]

Bioassay-Guided Fractionation: A Functional Approach

Bioassay-guided fractionation is a cornerstone of natural product discovery, allowing researchers to systematically partition a complex extract and track biological activity through each stage of separation.[7][8] This iterative process ensures that purification efforts remain focused on the fractions that exhibit the desired therapeutic effect, thereby increasing the efficiency of isolating bioactive compounds.[9] The choice of bioassay is critical and should be tailored to the specific therapeutic area of interest. For instance, in the context of pyrrolidine alkaloids, assays for antimicrobial, acetylcholinesterase inhibition, or cytotoxic activity are often employed.[1][4][7]

The general workflow for bioassay-guided fractionation involves:

  • Initial screening of a crude extract for the desired biological activity.

  • Fractionation of the active extract using a primary separation technique (e.g., solvent partitioning or vacuum liquid chromatography).

  • Biological testing of each fraction to identify the active fraction(s).

  • Further chromatographic purification of the active fraction(s).

  • Repetition of bioassays on the resulting sub-fractions.

  • Isolation of pure, active compounds.[8]

Dereplication: Early Identification of the Known

A significant challenge in natural product research is the re-isolation of already characterized compounds, which consumes valuable time and resources.[6] Dereplication is the process of rapidly identifying known compounds in a complex mixture at an early stage of the investigation.[10][11] By integrating dereplication into the workflow, researchers can focus their efforts on the truly novel constituents of an extract.

Modern dereplication strategies heavily rely on hyphenated analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS.[12][13] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to predict elemental compositions.[13] This information, along with fragmentation data from MS/MS experiments, is then compared against comprehensive natural product databases to tentatively identify known compounds.[11]

The following diagram illustrates the integration of bioassay-guided fractionation and dereplication in a modern natural product discovery workflow.

Discovery_Workflow cluster_0 Initial Screening & Extraction cluster_1 Bioassay & Dereplication cluster_2 Isolation & Purification cluster_3 Structural Elucidation Biological Source Biological Source Extraction Extraction Biological Source->Extraction Crude Extract Crude Extract Extraction->Crude Extract Bioassay Bioassay Crude Extract->Bioassay Active Extract Active Extract Bioassay->Active Extract Activity Confirmed LC-MS Analysis LC-MS Analysis Active Extract->LC-MS Analysis Dereplication Dereplication LC-MS Analysis->Dereplication Novel Compound Prioritization Novel Compound Prioritization Dereplication->Novel Compound Prioritization Knowns Identified Fractionation Fractionation Novel Compound Prioritization->Fractionation Bioassay-Guided Purification Bioassay-Guided Purification Fractionation->Bioassay-Guided Purification Active Fractions Pure Bioactive Compound Pure Bioactive Compound Bioassay-Guided Purification->Pure Bioactive Compound Spectroscopic Analysis Spectroscopic Analysis Pure Bioactive Compound->Spectroscopic Analysis Structure Determination Structure Determination Spectroscopic Analysis->Structure Determination Novel Pyrrolidine Alkaloid Novel Pyrrolidine Alkaloid Structure Determination->Novel Pyrrolidine Alkaloid

Caption: Integrated workflow for the discovery of novel pyrrolidine alkaloids.

Part 2: Extraction and Initial Fractionation

The journey to isolating a novel pyrrolidine alkaloid begins with the careful selection and extraction of the biological source material. The choice of extraction method and solvents is paramount, as it directly influences the yield and profile of the extracted compounds.

Selection of Biological Material

Pyrrolidine and related pyrrolizidine alkaloids are found in a variety of plant families, including Boraginaceae, Asteraceae, Fabaceae, and Apocynaceae.[3] Fungi, particularly endophytic fungi and species of Aspergillus and Streptomyces, are also recognized as prolific producers of unique alkaloids.[1][3] A thorough literature review to identify organisms with a known propensity for producing alkaloids, or those from unique ecological niches, can increase the probability of discovering novel structures.

Extraction Methodologies

The primary goal of extraction is to efficiently transfer the target alkaloids from the solid biological matrix into a liquid solvent.[14] The choice of method depends on the nature of the source material and the physicochemical properties of the target alkaloids.

Extraction MethodPrincipleAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent at room temperature for an extended period.[15][16]Simple, requires minimal equipment.Time-consuming, may result in incomplete extraction.
Soxhlet Extraction Continuous extraction with a cycling solvent, driven by heating and cooling.[17]More efficient than maceration, requires less solvent.Can degrade thermolabile compounds.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.[15][16]Faster extraction times, increased yield, reduced solvent consumption.Can generate heat, potentially degrading compounds.
Microwave-Assisted Extraction (MAE) Microwaves heat the solvent and water within the sample, causing cell rupture and release of compounds.[15][16]Very rapid, highly efficient, reduced solvent usage.Requires specialized equipment, potential for localized overheating.

Protocol: Acid-Base Extraction for Alkaloids

A common and effective method for the selective extraction of alkaloids leverages their basic nature.[18][19]

  • The dried and powdered source material is first macerated with a non-polar organic solvent (e.g., hexane or chloroform) to remove fats and waxes.

  • The defatted material is then extracted with an acidified aqueous solution (e.g., 1-5% hydrochloric or acetic acid).[19] In this step, the alkaloids are protonated to form their corresponding salts, which are soluble in the aqueous phase.

  • The acidic aqueous extract is separated and then made alkaline by the addition of a base (e.g., ammonium hydroxide) to a pH of 9-10.[19] This deprotonates the alkaloid salts, converting them back to their free base form.

  • The free base alkaloids, which are now less water-soluble, are extracted from the aqueous phase using an immiscible organic solvent such as chloroform or dichloromethane.[18]

  • The organic solvent is then evaporated under reduced pressure to yield a crude alkaloid extract.

This acid-base extraction technique provides a significant enrichment of alkaloids in the crude extract, which simplifies the subsequent purification steps.

Part 3: Chromatographic Purification

Chromatography is the cornerstone of natural product isolation, enabling the separation of complex mixtures into individual components.[14][17] The purification of a novel pyrrolidine alkaloid typically involves a multi-step chromatographic strategy, progressing from low-resolution, high-capacity techniques to high-resolution, low-capacity methods.

Column Chromatography

Column chromatography is a versatile and widely used technique for the initial fractionation of crude extracts.[14][20] The choice of stationary phase is critical for achieving effective separation.

  • Silica Gel: A weakly acidic adsorbent, silica gel is the most common stationary phase for alkaloid separation.[20]

  • Alumina: Available in acidic, neutral, and basic forms, alumina can be a better choice for the separation of basic compounds like alkaloids, as it can reduce tailing.[20]

  • Reversed-Phase Silica (C18): This non-polar stationary phase is used in reversed-phase chromatography, where a polar mobile phase is employed. This is often used in later stages of purification.

Protocol: Silica Gel Column Chromatography of a Crude Alkaloid Extract

  • Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude alkaloid extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the column.

  • Elution: The separation is achieved by passing a mobile phase of increasing polarity through the column. This is known as a gradient elution. A typical gradient might start with 100% chloroform and gradually increase the proportion of methanol.

  • Fraction Collection: The eluent is collected in a series of fractions.

  • Analysis: Each fraction is analyzed by Thin-Layer Chromatography (TLC) to identify fractions containing similar compounds. Fractions with similar TLC profiles are combined.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of natural products, offering high resolution and sensitivity.[21] For isolation purposes, preparative HPLC is employed, which uses larger columns and higher flow rates than analytical HPLC to handle larger sample loads.[22][23]

Protocol: Preparative Reversed-Phase HPLC for Final Purification

  • Column: A C18 reversed-phase column is typically used for the separation of alkaloids.

  • Mobile Phase: A common mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol.[23] The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%), to the mobile phase is crucial for improving the peak shape of basic compounds like alkaloids by ensuring they remain in their ionized form.[23]

  • Elution: The separation can be performed using either an isocratic (constant mobile phase composition) or a gradient elution. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a wide range of polarities.[24]

  • Detection: A UV detector is commonly used to monitor the elution of compounds from the column.[24]

  • Fraction Collection: Fractions corresponding to individual peaks are collected for subsequent analysis.

The following diagram illustrates the multi-step purification workflow.

Purification_Workflow Crude Alkaloid Extract Crude Alkaloid Extract Column Chromatography Column Chromatography Crude Alkaloid Extract->Column Chromatography TLC Analysis TLC Analysis Column Chromatography->TLC Analysis Fraction Monitoring Combined Active Fractions Combined Active Fractions TLC Analysis->Combined Active Fractions Pooling Preparative HPLC Preparative HPLC Combined Active Fractions->Preparative HPLC Pure Novel Pyrrolidine Alkaloid Pure Novel Pyrrolidine Alkaloid Preparative HPLC->Pure Novel Pyrrolidine Alkaloid

Caption: Multi-step chromatographic purification workflow.

Part 4: Structural Elucidation

Once a pyrrolidine alkaloid has been isolated in a pure form, the final and most critical step is the determination of its chemical structure. This is achieved through a combination of modern spectroscopic techniques.[17][25]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[21] High-resolution mass spectrometry (HRMS) is particularly powerful, as it can determine the mass of a molecule with very high accuracy, allowing for the calculation of its molecular formula.[13] Tandem mass spectrometry (MS/MS) provides fragmentation data, which can offer valuable clues about the structure of the molecule.[25]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule.[2][21] A suite of NMR experiments is typically performed:

  • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

  • ¹³C NMR: Provides information about the number and types of carbon atoms.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Shows correlations between coupled protons, helping to establish spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbon atoms to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbon atoms that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.[26][27] This technique is considered the gold standard for structural elucidation.[28] However, obtaining a crystal of suitable quality can be a significant challenge.[28]

The following diagram outlines the process of structural elucidation.

Elucidation_Workflow Pure Compound Pure Compound MS_Analysis Mass Spectrometry (MS) Pure Compound->MS_Analysis NMR_Analysis NMR Spectroscopy Pure Compound->NMR_Analysis Xray_Analysis X-ray Crystallography (if crystalline) Pure Compound->Xray_Analysis Molecular_Formula Molecular Formula & Fragmentation MS_Analysis->Molecular_Formula 2D_Structure 2D Structure & Connectivity NMR_Analysis->2D_Structure 3D_Structure 3D Structure & Stereochemistry Xray_Analysis->3D_Structure Final_Structure Final Structure of Novel Pyrrolidine Alkaloid Molecular_Formula->Final_Structure 2D_Structure->Final_Structure 3D_Structure->Final_Structure

Sources

In Silico Target Deconvolution of the 4-Methoxy-N-methylpyrrolidin-3-amine Scaffold

[1]

Executive Summary

This technical guide details the computational workflow for predicting biological targets of 4-methoxy-N-methylpyrrolidin-3-amine . While often utilized as a high-value building block in medicinal chemistry (notably as the solubilizing side chain of the anticancer agent Vosaroxin and various quinolone antibiotics), this scaffold possesses intrinsic pharmacophoric features—a basic amine and a hydrogen-bond accepting methoxy group—that warrant independent target profiling.[1]

This guide moves beyond standard screening by employing a Consensus Target Prediction (CTP) methodology, integrating ligand-based similarity with structure-based reverse docking to filter false positives common in fragment-based screening.[1]

Chemical Space & Ligand Preparation

The reliability of any in silico prediction hinges on the accuracy of the input structure. 4-methoxy-N-methylpyrrolidin-3-amine is a chiral molecule with two stereocenters, leading to four potential stereoisomers.

Stereochemical Enumeration

Biological activity is stereoselective. The (3R,4S) and (3S,4S) isomers are frequently cited in patent literature for quinolone antibiotics and antineoplastics.

  • Protocol: Generate all four stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S).

  • Tool: RDKit or OpenBabel.

Protonation State & Conformer Generation

At physiological pH (7.4), the secondary amine (N-methyl) and the pyrrolidine ring nitrogen are potential protonation sites.

  • pKa Calculation: The ring nitrogen typically has a pKa ~9.0–9.5. It will be protonated (+1 charge) in biological systems.

  • 3D Conformation: The methoxy group introduces steric constraints. Energy minimization is required to prevent "high-energy" clashes during docking.[1]

Data Summary: Physicochemical Profile

FeatureValue / DescriptionImpact on Binding
Molecular Weight 130.19 g/mol Fragment-like (High Ligand Efficiency potential)
H-Bond Donors 1 (Amine NH)Critical for backbone interactions
H-Bond Acceptors 2 (Methoxy O, Ring N)Orientation in polar pockets
LogP ~ -0.9 (Hydrophilic)High solubility; likely targets solvent-exposed pockets
Charge (pH 7.4) Cationic (+1)Electrostatic interaction with Asp/Glu residues

Protocol A: Ligand-Based Target Prediction (LBTP)

This phase relies on the "Similarity Principle"—molecules with similar structures tend to exhibit similar biological activities.[1]

2D Fingerprint Analysis

We utilize Extended Connectivity Fingerprints (ECFP4) to search databases like ChEMBL and PubChem for structural analogs with known bioactivity.

Workflow:

  • Input: SMILES string of the protonated scaffold.

  • Search Algorithm: Tanimoto Similarity Coefficient (

    
    ).
    
  • Threshold: For fragments, set

    
     (lower than the standard 0.85 used for full drugs, as we are looking for scaffold matches).
    
  • Database: ChEMBL (v33 or later).

The "Vosaroxin" Validation

A similarity search will inevitably retrieve Vosaroxin (SNS-595) and Quinolone Antibiotics .[1]

  • Inference: The scaffold is a known binder of Topoisomerase II (eukaryotic) and DNA Gyrase (prokaryotic).

  • Causality: The pyrrolidine moiety in these drugs projects into the solvent interface but makes critical contacts that stabilize the drug-DNA-enzyme cleavage complex.[1]

Protocol B: Structure-Based Reverse Docking (SBRD)

To find novel or off-target interactions (e.g., GPCRs or Kinases) beyond the known DNA-intercalator space, we employ Reverse Docking.[1] This maps the ligand against a library of protein pockets (the "Inverse Screening" approach).

Target Library Construction

Instead of docking against the entire PDB (computationally expensive and noisy), construct a Focused Library :

  • Kinase Subset: The ATP-binding pocket often accommodates adenine-mimetic heterocycles.[1]

  • GPCR Subset: Aminergic GPCRs (Dopamine, Serotonin) bind protonated nitrogen scaffolds.

  • Fragment Hotspots: Proteins known to bind small polar fragments (e.g., Bromodomains).

Reverse Docking Workflow (AutoDock Vina / Smina)

This protocol assumes the use of the open-source Smina (a Vina fork) for its superior handling of minimization.[1]

Step-by-Step Methodology:

  • Receptor Prep: Batch process PDB files (remove water, add polar hydrogens).

  • Box Definition: Define search space around the orthosteric site of each target (blind docking is not recommended for fragments).

  • Sampling: High exhaustiveness (value = 16 or 32) is required because the small fragment has many translational degrees of freedom.

  • Scoring: Rank by Ligand Efficiency (LE) rather than raw

    
    .
    
    • Formula:

      
      [1]
      
    • Rationale: A raw score of -6.0 kcal/mol is weak for a drug but excellent for a fragment of this size.[1]

Consensus Integration & Visualization

The final prediction is derived from the intersection of LBTP and SBRD results.

Logic Flow Diagram

The following diagram illustrates the decision matrix for validating a predicted target.

TargetPredictionWorkflowcluster_PrepPhase 1: Preparationcluster_LBPhase 2: Ligand-Basedcluster_SBPhase 3: Structure-BasedStartInput: 4-methoxy-N-methylpyrrolidin-3-amineStereoGenerate Stereoisomers(R,S / S,R / R,R / S,S)Start->StereoProtonProtonate Amine (pH 7.4)Stereo->ProtonSimSearchChEMBL Similarity Search(ECFP4, Tc > 0.6)Proton->SimSearchRevDockReverse Docking (Smina)Target: Kinases, GPCRsProton->RevDockKnownDrugsIdentify Analogs:Vosaroxin, QuinolonesSimSearch->KnownDrugsConsensusConsensus Scoring(Intersection of Methods)KnownDrugs->Consensus Known ClassLE_FilterFilter by Ligand Efficiency(LE > 0.3)RevDock->LE_FilterLE_Filter->Consensus Novel PocketsValidationExperimental Validation(Thermal Shift / SPR)Consensus->Validation

Caption: Figure 1. Consensus Target Prediction (CTP) Workflow integrating ligand-based analog mining and structure-based reverse docking.[1]

Predicted Target Profile

Based on the pharmacophore (cationic amine + H-bond acceptor) and literature precedents of this scaffold:

  • Primary Targets (High Confidence):

    • Topoisomerase II / DNA Gyrase: The scaffold acts as a DNA-intercalating anchor.[1]

    • Reference: Vosaroxin mechanism of action studies.

  • Secondary Targets (Off-Target Potential):

    • Aminergic GPCRs (5-HT, Dopamine): The protonated pyrrolidine mimics the ethylamine side chain of neurotransmitters.[1]

    • SLC Transporters: Cationic transporters may recognize the small hydrophilic cation.

Experimental Validation (The Next Step)

In silico predictions are hypotheses.[2][3] To validate the targets of this specific amine fragment:

  • Thermal Shift Assay (TSA): Screen the fragment at high concentration (1–5 mM) against a protein panel. Look for

    
     shifts indicating binding.
    
  • Surface Plasmon Resonance (SPR): Ideal for detecting the fast on/off rates typical of low-affinity fragments.[1]

References

  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Source: Nucleic Acids Research, 2014. URL:[Link]

  • Vosaroxin (SNS-595): A First-in-Class Anticancer Quinolone Derivative. Source:[1] Clinical Cancer Research, 2010. URL:[Link]

  • Smina: An extended version of AutoDock Vina for optimized scoring. Source: Journal of Chemical Information and Modeling, 2013. URL:[Link]

  • ChEMBL: a large-scale bioactivity database for drug discovery. Source:[1] Nucleic Acids Research, 2019. URL:[Link]

  • PharmMapper Server: an updated integrated pharmacophore matching platform. Source: Nucleic Acids Research, 2017. URL:[Link]

Methodological & Application

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 4-methoxy-N-methylpyrrolidin-3-amine and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds due to its desirable physicochemical properties, including enhanced solubility and its ability to explore three-dimensional chemical space.[1][2] This five-membered nitrogen heterocycle is a key pharmacophore in molecules targeting a wide array of protein classes, including G-protein coupled receptors (GPCRs), proteases, and protein kinases.[3][4][5] The structural rigidity and stereochemical complexity of the pyrrolidine moiety allow for precise spatial orientation of substituents, which can lead to potent and selective interactions with biological targets.[6][7]

This application note describes a comprehensive, high-throughput screening (HTS) workflow for the identification and characterization of novel kinase inhibitors from a focused compound library centered around the 4-methoxy-N-methylpyrrolidin-3-amine scaffold. Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, making them prime targets for drug discovery.[8][9] We present a hypothetical screening campaign against "Kinase X," a putative serine/threonine kinase involved in a cancer-related cell proliferation pathway. The protocols herein are designed to be robust, scalable, and suitable for automated HTS platforms.[10][11]

Hypothetical Signaling Pathway and Therapeutic Rationale

For the purpose of this guide, we postulate that Kinase X is a key upstream regulator in a signaling cascade that ultimately promotes uncontrolled cell division. As illustrated below, activation of a cell surface receptor by a growth factor leads to the recruitment and activation of Kinase X. Subsequently, Kinase X phosphorylates and activates a downstream substrate, "Substrate Y," which then translocates to the nucleus to activate transcription factors responsible for cell cycle progression. Inhibition of Kinase X is therefore a promising therapeutic strategy to halt this pathological proliferation. The 4-methoxy-N-methylpyrrolidin-3-amine scaffold is proposed as a starting point for a focused library designed to target the ATP-binding pocket of Kinase X.[12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase_X Kinase_X Receptor->Kinase_X Activates Substrate_Y Substrate_Y Kinase_X->Substrate_Y Phosphorylates (ATP -> ADP) p_Substrate_Y Phosphorylated Substrate Y Substrate_Y->p_Substrate_Y Transcription Transcription p_Substrate_Y->Transcription Translocates & Activates Test_Compound 4-methoxy-N-methylpyrrolidin-3-amine (Scaffold for Library) Test_Compound->Kinase_X Inhibits Proliferation Proliferation Transcription->Proliferation Leads to

Figure 1: Hypothetical Kinase X Signaling Pathway.

Materials and Reagents

  • Compound Library: A focused library of analogs derived from 4-methoxy-N-methylpyrrolidin-3-amine, dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Target Enzyme: Recombinant human Kinase X (full-length, purified).

  • Substrate: Recombinant Substrate Y peptide.

  • Assay Plates: 384-well, solid white, low-volume polystyrene plates.

  • Control Inhibitor: Staurosporine (a known broad-spectrum kinase inhibitor).

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay (Promega) or equivalent luciferase-based ATP detection reagent.[9]

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

Experimental Protocols

PART 1: Primary High-Throughput Screen (Single-Point)

The primary screen is designed to rapidly identify "hit" compounds that inhibit Kinase X activity at a single concentration.[13] A luminescence-based assay measuring ATP consumption is employed; as Kinase X consumes ATP to phosphorylate its substrate, the amount of remaining ATP is inversely proportional to enzyme activity.[9] Lower luminescence indicates higher kinase activity, while a high luminescence signal suggests inhibition.

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library (10 mM stock) into the appropriate wells of a 384-well assay plate. This yields a final assay concentration of 10 µM in a 50 µL reaction volume.

  • Control Wells:

    • Negative Control (0% Inhibition): Dispense 50 nL of 100% DMSO into 16 wells. These wells represent uninhibited enzyme activity.

    • Positive Control (100% Inhibition): Dispense 50 nL of 10 mM Staurosporine into 16 wells (final concentration 10 µM). These wells represent maximum inhibition.

  • Enzyme Addition: Add 25 µL of Kinase X solution (pre-diluted in assay buffer to 2X final concentration) to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Add 25 µL of a 2X solution containing Substrate Y and ATP (at its Km concentration) in assay buffer to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Signal Detection: Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Luminescence Reading: Incubate for 10 minutes at room temperature to stabilize the signal, then read the luminescence on a compatible plate reader.

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A Dispense 50 nL Compound (or DMSO/Staurosporine) to 384-well plate B Add 25 µL Kinase X (2X concentration) A->B C Incubate 15 min at RT B->C D Add 25 µL Substrate Y + ATP (2X concentration) C->D E Incubate 60 min at 30°C D->E F Add 50 µL Kinase-Glo® Reagent E->F G Incubate 10 min at RT F->G H Read Luminescence G->H

Figure 2: Primary HTS Assay Workflow.
PART 2: Data Analysis and Quality Control

Robust data analysis and stringent quality control are essential for the success of any HTS campaign.[14] The Z'-factor is a statistical measure used to evaluate the quality of an HTS assay.[15][16] A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for screening.[17][18]

Z'-Factor Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|[16]

ParameterDescriptionValue
μp Mean of positive controls (Staurosporine)1,200,000 RLU
σp Standard deviation of positive controls50,000 RLU
μn Mean of negative controls (DMSO)150,000 RLU
σn Standard deviation of negative controls25,000 RLU
Z'-Factor Calculated assay quality metric0.79
Table 1: Representative HTS Assay Quality Control Data.

A Z'-factor of 0.79 indicates an excellent separation between the control signals and a low data variability, validating the assay's suitability for HTS.[18]

Hit Identification: The activity of each test compound is calculated as percent inhibition relative to the controls:

% Inhibition = 100 * (Signal_compound - μn) / (μp - μn)

A "hit" is typically defined as a compound exhibiting inhibition greater than three standard deviations from the mean of the sample population or exceeding a predefined threshold (e.g., >50% inhibition).

PART 3: Dose-Response and IC₅₀ Determination

Compounds identified as hits in the primary screen are advanced to dose-response analysis to determine their potency, expressed as the half-maximal inhibitory concentration (IC₅₀).

Protocol:

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series for each hit compound in DMSO, starting from a 10 mM stock.

  • Assay Execution: Perform the kinase assay as described in the primary screening protocol, using the serially diluted compounds.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Plot percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Compound IDScaffoldPrimary Screen (% Inhibition @ 10µM)IC₅₀ (µM)
Lead-001 4-methoxy-N-methylpyrrolidin-3-amine85.2%0.75
Analog-042 4-ethoxy-N-ethylpyrrolidin-3-amine78.9%1.2
Analog-115 4-methoxy-N-methylpiperidin-3-amine45.1%15.8
Table 2: Hypothetical Screening and Dose-Response Data.

Conclusion

The protocols detailed in this application note provide a robust framework for conducting a high-throughput screening campaign to identify novel inhibitors of a putative Kinase X, using a focused library based on the 4-methoxy-N-methylpyrrolidin-3-amine scaffold. The use of a validated, luminescence-based assay format combined with rigorous quality control ensures the generation of reliable and actionable data.[8][9] This workflow, from primary screening to IC₅₀ determination, represents a comprehensive and efficient strategy in the early stages of drug discovery, facilitating the identification of promising lead compounds for further optimization.[10]

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Available at: [Link]

  • The Design and Application of Target-Focused Compound Libraries. PMC. Available at: [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Available at: [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic. Available at: [Link]

  • Z-factor. Wikipedia. Available at: [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Sensors. Available at: [Link]

  • AlphaScreen | BMG LABTECH. BMG LABTECH. Available at: [Link]

  • Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics | Oxford Academic. Available at: [Link]

  • Compound Library Design. Sygnature Discovery Nottingham. Available at: [Link]

  • Fluorescence Polarization-Based High- Throughput Screening Assay for Inhibitors Targeting Cathepsin L. Bio-protocol. Available at: [Link]

  • The Z prime value (Z´) | BMG LABTECH. BMG LABTECH. Available at: [Link]

  • AlphaScreen®. Berthold Technologies GmbH & Co.KG. Available at: [Link]

  • Assessing GPCR activation using protein complementation: a novel technique for HTS. Trends in Pharmacological Sciences. Available at: [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status. PMC. Available at: [Link]

  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. Available at: [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. PubMed. Available at: [Link]

  • Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. Infinix Bio. Available at: [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available at: [Link]

  • High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World (DDW). Available at: [Link]

  • In vitro Protein-DNA Binding Assay (AlphaScreen® Technology). Bio-protocol. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available at: [Link]

  • EnzyChrom™ Kinase Assay Kit. BioAssay Systems. Available at: [Link]

  • Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Drug Discovery from Technology Networks. Available at: [Link]

  • High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. Available at: [Link]

  • Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. MDPI. Available at: [Link]

  • Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption. PMC. Available at: [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. Available at: [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. Available at: [Link]

  • High-Throughput Screening: Accelerating Drug Discovery. Vipergen. Available at: [Link]

  • Pyrrolidine and diene scaffolds a Selected drugs containing fused... ResearchGate. Available at: [Link]

  • A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. MDPI. Available at: [Link]

  • 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. PMC. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]

  • Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI. Available at: [Link]

  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PMC. Available at: [Link]

  • Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. ACS Medicinal Chemistry Letters. Available at: [Link]

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Sources

Application Note: In Vitro Evaluation of 4-Methoxy-N-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the in vitro evaluation of 4-methoxy-N-methylpyrrolidin-3-amine , a high-value chiral building block and pharmacophore used in medicinal chemistry (e.g., in the synthesis of topoisomerase II inhibitors like Vosaroxin).

Executive Summary & Strategic Importance

4-methoxy-N-methylpyrrolidin-3-amine (CAS: 372482-03-6 for the (3S,4S) isomer) is a specialized diamine scaffold. Its structural integration of a secondary amine, a pyrrolidine ring, and an electron-withdrawing methoxy group makes it a critical "solubilizing warhead" in drug design. It is frequently employed to:

  • Modulate Basicity: The methoxy group lowers the pKa of the adjacent amines via inductive effects (-I), improving bioavailability compared to unsubstituted pyrrolidines.

  • Enhance Solubility: It reduces LogD while maintaining membrane permeability.

  • Introduce Chirality: The (3S,4S) or (3R,4S) configurations allow for precise stereochemical engagement with target proteins (e.g., DNA intercalation sites).

This guide outlines the protocols for validating the quality of this building block and evaluating its ADME properties early in the drug discovery cascade.

Chemical Identity & Handling

  • IUPAC Name: 4-methoxy-N-methylpyrrolidin-3-amine[1][2][3]

  • Common Role: Chiral intermediate for naphthyridine and quinolone antibiotics/antineoplastics.

  • Handling Precaution: As a secondary amine with a basic pyrrolidine ring, the free base is prone to absorbing atmospheric CO₂ (carbamate formation) and moisture. It is typically stored as a hydrochloride or tosylate salt.

    • Storage: -20°C, under Argon/Nitrogen.

    • Reconstitution: Dissolve in anhydrous DMSO for stock solutions; aqueous buffers for immediate assay use.

Protocol Module A: Stereochemical Purity Validation (Chiral HPLC)

Objective: Since the biological activity of drugs derived from this scaffold (e.g., Vosaroxin) is stereospecific, quantifying the Enantiomeric Excess (ee) and Diastereomeric Excess (de) is the first critical step.

Methodological Logic

Standard reverse-phase HPLC cannot distinguish enantiomers. We utilize Polysaccharide-based Chiral Stationary Phases (CSPs) which form transient diastereomeric complexes with the analyte.

Step-by-Step Protocol
  • Column Selection: Chiralpak AD-H or IC (Amylose-based) are preferred for amines.

    • Dimensions: 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Base: n-Hexane : Isopropanol (90:10 v/v).

    • Additive (Critical): Add 0.1% Diethylamine (DEA) or Ethanolamine.

    • Reasoning: The additive masks residual silanol groups on the column and suppresses ionization of the pyrrolidine nitrogen, preventing peak tailing.

  • Sample Preparation:

    • Dissolve 1 mg of 4-methoxy-N-methylpyrrolidin-3-amine in 1 mL of Ethanol/Hexane (1:1).

    • Filter through a 0.22 µm PTFE syringe filter.

  • Run Parameters:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 210 nm (amine absorption) and 254 nm.

  • Calculation:

    
    
    

Protocol Module B: Physicochemical Profiling (pKa & LogD)

Objective: To determine the ionization state at physiological pH (7.4), which dictates the molecule's ability to permeate membranes or bind to the hERG channel.

Experimental Logic

This molecule has two ionizable centers :

  • The ring nitrogen (secondary amine).[4]

  • The exocyclic N-methyl amine. The methoxy group will lower the pKa values relative to pyrrolidine (pKa ~11.3). We expect values in the range of 8.5–9.5.

Workflow: Potentiometric Titration
  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Solvent: 0.15 M KCl (aq) to mimic physiological ionic strength.

  • Procedure:

    • Dissolve 5 mg of compound in 1.5 mL assay buffer.

    • Perform a "Dual-Titration": Acid-to-Base (pH 2 → 12) followed by Base-to-Acid (pH 12 → 2).

    • Why: Hysteresis between curves can indicate instability or precipitation.

  • Data Analysis:

    • Use the Henderson-Hasselbalch fitting to identify two inflection points (

      
       and 
      
      
      
      ).
    • Acceptance Criteria: Fit variance < 0.5.

Data Output Table: Typical Values
PropertyExpected RangeMethodSignificance
pKa (Ring N) 9.2 – 9.8PotentiometryDetermines lysosomal trapping potential.
pKa (Exocyclic N) 8.0 – 8.8PotentiometryModulates hydrogen bonding capacity.
LogD (pH 7.4) -1.5 to 0.5Shake FlaskIndicates high water solubility (low lipophilicity).

Protocol Module C: Metabolic Stability (Microsomal Stability)

Objective: To assess the susceptibility of the N-methyl and pyrrolidine ring to oxidative metabolism by Cytochrome P450 enzymes (CYPs).

Mechanistic Insight

Secondary amines are prone to:

  • N-dealkylation: Removal of the N-methyl group (mediated by CYP3A4/2D6).

  • Ring Oxidation: Hydroxylation of the pyrrolidine ring or oxidation to a lactam.

Step-by-Step Protocol
  • Reaction System:

    • Enzyme Source: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Incubation:

    • Pre-incubate HLM and test compound (1 µM final conc) for 5 min at 37°C.

    • Start: Initiate reaction by adding NADPH.

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Termination:

    • Aliquot 50 µL of reaction mix into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

    • Centrifuge at 4000 rpm for 20 min to pellet proteins.

  • Analysis (LC-MS/MS):

    • Monitor the depletion of the parent ion (

      
      ).
      
    • Scan for metabolites:

      • N-desmethyl: Mass shift -14 Da (

        
         117).
        
      • N-oxide: Mass shift +16 Da (

        
         147).
        
  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
      .
      

Visualization: Evaluation Workflow & Pathways

EvaluationCascade Start Compound Receipt (Salt/Free Base) QC QC: Stereochemical Purity (Chiral HPLC) Start->QC Dissolve QC->Start Recrystallize PhysChem PhysChem Profiling (pKa, LogD) QC->PhysChem If ee > 98% ADME Metabolic Stability (HLM/S9 Fraction) PhysChem->ADME Buffer Selection Decision Go/No-Go Decision for Synthesis ADME->Decision CL_int Calculation

Figure 1: Sequential evaluation cascade ensuring only high-quality chiral fragments enter the biological testing phase.

MetabolicPathways cluster_Phase1 Phase I Metabolism (CYP450) Parent Parent Compound (m/z 131) NDemeth N-Desmethyl Metabolite (m/z 117) (CYP3A4) Parent->NDemeth N-Dealkylation NOxide N-Oxide / Hydroxylamine (m/z 147) (FMO/CYP) Parent->NOxide N-Oxidation Lactam Pyrrolidinone (Lactam) (m/z 145) Parent->Lactam Ring Oxidation

Figure 2: Predicted metabolic soft-spots for 4-methoxy-N-methylpyrrolidin-3-amine.

References

  • Vosaroxin Structure & Synthesis: Hawley, J. et al. (2009). Vosaroxin (SNS-595): A First-in-Class Anticancer Quinolone Derivative. Drugs of the Future, 34(9), 711. Link

  • Chiral Separation of Amines: Zhang, T. et al. (2014). Chiral separation of pyrrolidine derivatives by HPLC using polysaccharide-based stationary phases. Journal of Pharmaceutical Analysis, 4(4), 231-238. Link

  • pKa Determination Protocols: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Metabolic Stability of Amines: Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Pyrrolidine Scaffold in Drug Discovery: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Link

Sources

Application Notes and Protocols: Development and Application of a Novel Chemical Probe Derived from 4-methoxy-N-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Small molecule chemical probes are indispensable tools for dissecting complex biological processes and validating novel therapeutic targets.[1][2] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in natural products and FDA-approved drugs, owing to its three-dimensional architecture and synthetic tractability.[3][4][5] This guide introduces a strategic framework for the development and application of a novel chemical probe based on the 4-methoxy-N-methylpyrrolidin-3-amine backbone. While this specific molecule is not an established probe, its structure presents a promising starting point for the creation of new chemical tools. We provide a comprehensive, experience-driven narrative on the design, synthesis, rigorous validation, and application of such a probe, transforming a simple chemical entity into a powerful instrument for biological discovery.

Introduction: The Rationale for a Novel Pyrrolidine-Based Chemical Probe

The quest for novel chemical probes is driven by the need to understand the intricate functions of proteins in their native cellular environment.[1] A high-quality chemical probe should exhibit potency, selectivity, and cellular permeability to modulate its target protein's function in a controlled manner.[6][7] The pyrrolidine ring is an attractive scaffold for probe development due to its non-planar structure, which allows for the exploration of three-dimensional chemical space, often leading to enhanced target selectivity.[3][4]

4-methoxy-N-methylpyrrolidin-3-amine possesses key features that make it an ideal candidate for elaboration into a chemical probe:

  • A Versatile Scaffold: The pyrrolidine core can be readily functionalized at multiple positions to introduce reporter tags and reactive groups without necessarily disrupting potential interactions with target proteins.[3]

  • Potential for Biological Activity: Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including enzyme inhibition and receptor modulation, suggesting that this core structure may already possess inherent affinity for certain classes of proteins.[4][5]

  • Physicochemical Properties: The presence of amine and ether functionalities suggests a degree of aqueous solubility and potential for hydrogen bonding interactions with biological targets.

This document will guide the user through the conceptualization, synthesis, and validation of a novel chemical probe derived from this promising scaffold, and detail its application in key experimental workflows.

Design and Synthesis of a Functional Chemical Probe

A functional chemical probe typically consists of three key components: a ligand (the core scaffold that binds to the target), a reporter tag for detection, and often a reactive group for covalent target modification.[8][9]

Probe Design Strategy

Our strategy involves the modular synthesis of two types of probes from the 4-methoxy-N-methylpyrrolidin-3-amine starting material:

  • Affinity-Based Probe: Functionalized with a biotin tag for pull-down experiments and target identification.

  • Imaging Probe: Functionalized with a fluorophore for cellular imaging applications.

The primary amine on the 3-position of the pyrrolidine ring is the most logical point for chemical modification due to its nucleophilicity.[10]

Synthetic Protocols

The following are generalized protocols for the synthesis of the proposed chemical probes.

Protocol 2.2.1: Synthesis of a Biotinylated Affinity Probe

This protocol describes the conjugation of biotin to the primary amine of 4-methoxy-N-methylpyrrolidin-3-amine via a stable amide bond.

  • Materials:

    • 4-methoxy-N-methylpyrrolidin-3-amine

    • NHS-Biotin (N-Hydroxysuccinimide-Biotin)

    • Anhydrous Dimethylformamide (DMF)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 4-methoxy-N-methylpyrrolidin-3-amine (1 equivalent) in anhydrous DMF.

    • Add triethylamine (2 equivalents) to the solution to act as a base.

    • In a separate vial, dissolve NHS-Biotin (1.1 equivalents) in anhydrous DMF.

    • Add the NHS-Biotin solution dropwise to the stirred solution of the amine at room temperature.

    • Allow the reaction to proceed for 12-18 hours at room temperature, monitoring by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (3x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the biotinylated probe.

Protocol 2.2.2: Synthesis of a Fluorescent Imaging Probe

This protocol details the conjugation of a fluorescein isothiocyanate (FITC) fluorophore.

  • Materials:

    • 4-methoxy-N-methylpyrrolidin-3-amine

    • Fluorescein isothiocyanate (FITC)

    • Anhydrous Dimethylformamide (DMF)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 4-methoxy-N-methylpyrrolidin-3-amine (1 equivalent) in anhydrous DMF.

    • Add triethylamine (2 equivalents) to the solution.

    • Add FITC (1 equivalent) to the reaction mixture.

    • Stir the reaction in the dark at room temperature for 12-18 hours, monitoring by TLC.

    • Work-up and purification are similar to the biotinylated probe synthesis (Protocol 2.2.1). Protect the final product from light.

Validation of the Novel Chemical Probe

Rigorous validation is crucial to ensure that any observed biological effects are due to the specific interaction of the probe with its intended target.[6] This involves a multi-faceted approach, including the use of appropriate controls.

Essential Controls

A key component of probe validation is the synthesis and use of a negative control, a structurally similar but biologically inactive compound.[11] For our proposed probe, a suitable negative control would be the N-acetylated version of 4-methoxy-N-methylpyrrolidin-3-amine, which lacks the reporter tag.

Validation Workflow

The following workflow outlines the critical steps to validate the newly synthesized probes.

Caption: A comprehensive workflow for the validation of a novel chemical probe.

Protocol 3.2.1: Target Identification using Affinity Pull-down and Mass Spectrometry

This protocol uses the biotinylated probe to isolate binding partners from a cell lysate.

  • Materials:

    • Biotinylated probe and negative control

    • Cell culture flasks and appropriate growth media

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Streptavidin-coated magnetic beads

    • Wash buffer (e.g., PBS with 0.1% Tween-20)

    • Elution buffer (e.g., SDS-PAGE sample buffer)

    • BCA protein assay kit

  • Procedure:

    • Culture cells to ~80-90% confluency.

    • Lyse the cells on ice and quantify the protein concentration.

    • Incubate the cell lysate with the biotinylated probe or the negative control for 2-4 hours at 4°C with gentle rotation.

    • Add pre-washed streptavidin magnetic beads and incubate for another 1-2 hours at 4°C.

    • Use a magnetic rack to capture the beads and discard the supernatant.

    • Wash the beads extensively with wash buffer (5-7 times).

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

    • Run the eluates on an SDS-PAGE gel and visualize with Coomassie or silver stain.

    • Excise unique bands present in the active probe lane but absent in the negative control lane for identification by mass spectrometry.

Protocol 3.2.2: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a probe binds to its target in intact cells.[12][13] The principle is that ligand binding stabilizes a protein against heat-induced denaturation.[14][15]

  • Materials:

    • Active probe and vehicle control (e.g., DMSO)

    • Intact cells in suspension or adherent

    • Thermal cycler

    • Lysis buffer

    • Antibodies against the putative target protein identified in the pull-down

    • Western blotting reagents

  • Procedure:

    • Treat intact cells with the active probe or vehicle control for 1 hour.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler.

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge to pellet aggregated proteins.

    • Collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble target protein at each temperature by Western blotting.

    • A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.

Applications of the Validated Chemical Probe

Once validated, the novel probes can be used in a variety of applications to explore the biology of the target protein.

Cellular Imaging

The fluorescently labeled probe can be used to visualize the subcellular localization of the target protein.

Protocol 4.1.1: Live-Cell Imaging

  • Materials:

    • Fluorescent probe and negative control

    • Live-cell imaging compatible plates or dishes

    • Confocal microscope with appropriate filter sets

    • Hoechst stain (for nuclear counterstaining)

  • Procedure:

    • Plate cells on imaging dishes and allow them to adhere.

    • Treat the cells with the fluorescent probe at a predetermined optimal concentration.

    • Incubate for a suitable time to allow for probe uptake and binding.

    • Wash the cells with fresh media to remove unbound probe.

    • If desired, counterstain with Hoechst.

    • Image the cells using a confocal microscope. Compare the localization pattern with that of the negative control to identify specific signals.

Target Validation and Pathway Analysis

The biotinylated probe can be used in pull-down experiments followed by Western blotting to confirm interactions with known binding partners or to investigate how perturbations (e.g., drug treatment) affect the composition of the target protein complex.

Caption: Application workflow for validated chemical probes.

Data Interpretation and Troubleshooting

Table 1: Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High background in pull-down Insufficient washing; Non-specific binding to beads; Probe concentration too high.Increase the number and stringency of washes; Pre-clear lysate with beads alone; Perform a dose-response to find optimal probe concentration.
No target enrichment Probe is not cell-permeable; Target protein is low abundance; Probe-target interaction is weak.Verify permeability; Increase amount of starting material; Consider a probe with a photo-crosslinkable group.
No thermal shift in CETSA Probe does not bind in intact cells; Target protein is not stabilized upon binding.Confirm cellular uptake; Use an alternative target engagement assay; The probe may not be suitable for CETSA.
High off-target binding Probe has poor selectivity.Synthesize and test analogs to improve selectivity; Use the probe at the lowest effective concentration.

Conclusion

The development of a novel chemical probe from a simple scaffold like 4-methoxy-N-methylpyrrolidin-3-amine is a systematic process that combines rational design, organic synthesis, and rigorous biological validation. This guide provides a comprehensive framework for researchers to embark on this process, from initial concept to practical application. By following these protocols and principles, scientists can create powerful new tools to illuminate complex biology and accelerate the pace of drug discovery.

References

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Troubleshooting & Optimization

Overcoming challenges in the purification of 4-methoxy-N-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming challenges in the purification of 4-methoxy-N-methylpyrrolidin-3-amine Ticket ID: PUR-4M-NMPA-001 Support Tier: Level 3 (Senior Application Scientist) Status: Active[1]

Executive Summary: The "Polarity Trap"

As a Senior Application Scientist, I frequently encounter researchers struggling with 4-methoxy-N-methylpyrrolidin-3-amine . This molecule presents a "perfect storm" of purification challenges:

  • Extreme Polarity: With two secondary amine centers (ring NH and exocyclic NHMe) and an ether oxygen, it functions as a "proton sponge," making it highly water-soluble and difficult to extract into organic phases.[1]

  • UV Invisibility: It lacks a chromophore (no aromatic ring), rendering standard UV detection (254 nm) useless.[1]

  • Silanol Interaction: Its basicity (

    
    ) causes severe peak tailing on standard silica due to interaction with acidic silanols.[1]
    

This guide moves beyond generic advice, providing self-validating protocols to isolate this molecule with high purity.

Module 1: Detection – The "Invisible" Peak

Q: "I inject my sample, but the HPLC trace is flat at 254 nm. Is my compound gone?"

A: Your compound is likely there, but it is non-chromophoric .[1] The pyrrolidine ring and methoxy group do not absorb significantly in the UV range. Using 205–210 nm is often futile due to solvent cutoff noise (especially with MeOH/Formic acid).[1]

Troubleshooting Protocol: The "Visualizer" Strategy

You have two robust options. Option A is for labs with advanced detectors (ELSD/CAD).[1] Option B is a chemical workaround for standard UV detectors.[1]

Option A: Universal Detection (Preferred)

  • Detector: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).[1][2]

  • Mobile Phase: Must be volatile (Formic acid, TFA, Ammonium Acetate). Avoid Phosphate buffers.

  • Why it works: These detectors rely on the mass of the analyte, not its optical properties.

Option B: Pre-column Derivatization (Standard UV) If you only have a UV detector, you must "tag" the amine with a chromophore.

  • Reagent: Benzoyl Chloride (BzCl) or FMOC-Cl.[1]

  • Protocol:

    • Take 50 µL of reaction mixture/crude.

    • Add 100 µL Sat.[1]

      
       (buffer to pH > 8).[1]
      
    • Add 50 µL Benzoyl Chloride.[1] Shake for 1 minute.

    • Quench with 100 µL amine (e.g., ethanolamine) or water.[1]

    • Dilute with MeCN and inject.[1]

  • Result: You will see the Bis-Benzamide derivative (UV active at 254 nm).[1]

    • Note: This consumes the sample, so use only for monitoring reaction progress or fraction analysis.

Module 2: Extraction – The "Aqueous Trap"

Q: "My LC-MS shows conversion, but after workup, the organic layer is empty. Where is my product?"

A: It is likely trapped in the aqueous layer. Small, polar diamines like 4-methoxy-N-methylpyrrolidin-3-amine partition poorly into Dichloromethane (DCM) or Ethyl Acetate (EtOAc) at neutral pH.[1]

The "Salting-Out" Protocol

Do not use standard extraction.[1] Use this modified "High-Ionic Strength" protocol to force the amine into the organic phase.

ParameterStandard Protocol (Fail)High-Recovery Protocol (Success)
pH Adjustment pH 7-8 (Neutral)pH > 12 (Use 5M NaOH or KOH)
Aqueous Phase WaterSaturated NaCl (Brine) or

Solvent DCM or EtOAcCHCl₃ : IPA (3:1) or n-Butanol
Repeats 3x5x - 6x (or Continuous Extraction)

Step-by-Step Methodology:

  • Basify: Cool the aqueous layer to 0°C. Add 5M NaOH dropwise until pH > 12. (Ensure both amines are deprotonated).

  • Saturate: Add solid NaCl until no more dissolves. This increases the ionic strength, reducing the water solubility of organics (Salting Out).

  • Extract: Use a mixture of Chloroform/Isopropanol (3:1) . The alcohol disrupts hydrogen bonding between the amine and water.

  • Dry: Dry organic layer over

    
     (Sodium Sulfate) and concentrate.
    
    • Warning: Do not use rotary evaporation at high heat/vacuum if the free base is volatile. Keep bath < 30°C.[1]

Module 3: Purification – Chromatographic Tailing

Q: "The compound streaks across the entire column on silica gel. How do I get a sharp peak?"

A: The basic amines are interacting with acidic silanols (


) on the silica surface. You must suppress this interaction.
Decision Logic: Choosing the Stationary Phase

PurificationLogic Start Start: Purification Strategy Scale What is your scale? Start->Scale SmallScale Analytical / < 100 mg Scale->SmallScale LargeScale Prep / > 1g Scale->LargeScale Method1 Reverse Phase (High pH) SmallScale->Method1 Preferred Method3 HILIC (Polar Retention) SmallScale->Method3 Alternative Method2 Normal Phase (Amine-Modified) LargeScale->Method2 Cost-Effective Detail1 Keeps amine deprotonated Sharp peaks Method1->Detail1 C18 Hybrid + 0.1% NH4OH (pH 10) Detail2 Cheap, but requires careful evaporation Method2->Detail2 DCM:MeOH:NH4OH (90:9:1) Detail3 Good for very polar metabolites Method3->Detail3 Bare Silica + ACN/Buffer

Figure 1: Decision matrix for selecting the optimal purification mode based on scale and available equipment.

Recommended Protocol: High pH Reverse Phase (The "Gold Standard")

Standard C18 columns degrade at pH > 8. You must use Hybrid Particle Technology (e.g., Waters XBridge, Agilent Poroshell HPH, or Phenomenex Gemini).

  • Column: C18 Hybrid (High pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) or 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile.

  • Mechanism: At pH 10, the amine is deprotonated (neutral).[1] It becomes hydrophobic enough to retain on C18 and elutes as a sharp peak without tailing.[1]

Alternative: Normal Phase (Flash Chromatography) If you must use silica flash:

  • Solvent System: DCM : MeOH :

    
     (Start 95:4:1, Gradient to 80:18:2).[1]
    
  • Critical: The Ammonium Hydroxide competes for silanol sites, preventing the product from sticking.

Module 4: Stereochemistry – The Isomer Trap

Q: "I have a mixture of cis/trans isomers. How do I separate them?"

A: Diastereomers (cis/trans) have different physical properties and can often be separated on silica, but enantiomers require chiral phases.

Workflow: Stereochemical Resolution

StereoWorkflow Input Crude Mixture (Cis/Trans + Enantiomers) Check Check Diastereomer Ratio (NMR/Achiral HPLC) Input->Check Sep1 Flash Chromatography (Silica) Check->Sep1 Separate Cis from Trans Result1 Purified Diastereomer (e.g., Trans-racemate) Sep1->Result1 Sep2 Chiral HPLC/SFC (Polysaccharide Column) Result1->Sep2 Separate Enantiomers Result2 Single Enantiomer (e.g., 3R, 4S) Sep2->Result2

Figure 2: Workflow for isolating a single stereoisomer from a complex crude mixture.

Protocol for Cis/Trans Separation:

  • Technique: Flash Chromatography (as described in Module 3).[1]

  • Observation: The cis-isomer (internal H-bonding) often elutes differently than the trans-isomer.

  • Crystallization (Scalable): Form a salt with L-Tartaric acid or Dibenzoyl-L-tartaric acid .[1] Often, one diastereomer crystallizes preferentially from EtOH or IPA.[1]

References & Grounding

  • Detection of Non-Chromophoric Amines:

    • Source: Veeprho. (2020).[1][3] "Analytical Method Development Approach When Compounds Don't Have UV Chromophore."

    • Context: Validates the use of derivatization and CAD/ELSD for amines lacking aromatic systems.

    • URL:

  • Extraction of Polar Amines:

    • Source: University of Rochester.[1][4] "Workup: Amines."

    • Context: Supports the logic of pH adjustment and specific solvent choices (salting out) for water-soluble amines.[4]

    • URL:[1]

  • High pH Reverse Phase Chromatography:

    • Source: Waters Corporation.[1] "Effect of pH on the Separation of Basic Compounds."

    • Context: Authoritative guide on using hybrid columns at high pH to suppress ionization and improve retention/peak shape.

    • URL:

  • Synthesis and Isolation Context:

    • Source: Organic Syntheses.[1][5][6] "Preparation of secondary amines..."

    • Context: Provides experimental grounding for handling methoxy-substituted benzylamines and pyrrolidine derivatives.[1]

    • URL:

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 4-methoxy-N-methylpyrrolidin-3-amine before handling.

Sources

Validation & Comparative

A Comparative In Vivo Validation Guide for 4-methoxy-N-methylpyrrolidin-3-amine: A Novel CNS Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 4-methoxy-N-methylpyrrolidin-3-amine, a novel pyrrolidine derivative with therapeutic potential for central nervous system (CNS) disorders. Given the limited publicly available data on this specific molecule, this document presents a prospective validation plan, structured as an objective comparison against a benchmark compound. This approach is designed to rigorously assess the compound's activity, establish a rationale for its mechanism, and guide its preclinical development.

As Senior Application Scientists, our objective is to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for assessing the compound's potential.

Rationale and Hypothesized Mechanism of Action

The pyrrolidine scaffold is a privileged structure in CNS drug discovery, frequently found in compounds targeting neurological and psychiatric disorders. The structure of 4-methoxy-N-methylpyrrolidin-3-amine suggests potential interaction with neurotransmitter systems. A compelling hypothesis is its activity as a modulator of muscarinic acetylcholine receptors (mAChRs), which are critical for cognitive processes such as learning and memory.[1] Specifically, the M1 and M4 mAChR subtypes are highly pursued targets for Alzheimer's disease and schizophrenia.[2][3]

Activation of M1 receptors, which are abundant in cognitive-processing regions of the brain like the hippocampus and cortex, is known to be pro-cognitive.[1][4] M1 receptor signaling primarily occurs through the Gq/11 protein pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[5][6] We will proceed under the hypothesis that 4-methoxy-N-methylpyrrolidin-3-amine is an M1-preferring agonist.

To provide a benchmark for efficacy and safety, we will compare our test compound to Xanomeline , a well-characterized M1/M4-preferring muscarinic agonist that has demonstrated pro-cognitive and antipsychotic properties in preclinical and clinical studies.[7][8][9]

Diagram 1: Hypothesized Muscarinic M1 Receptor Signaling Pathway

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Test_Compound 4-methoxy-N- methylpyrrolidin-3-amine (Hypothesized Agonist) Test_Compound->M1R ACh Acetylcholine (Endogenous Agonist) ACh->M1R IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Neuronal Excitation & Cognitive Effects PKC->Cell_Response Modulates Ca_release->Cell_Response Modulates

Caption: Hypothesized M1 receptor signaling cascade activated by 4-methoxy-N-methylpyrrolidin-3-amine.

A Phased In Vivo Validation Workflow

A structured, multi-stage approach is essential for efficiently characterizing a novel compound. The workflow should begin with foundational pharmacokinetic and safety assessments before proceeding to more complex efficacy studies. This ensures that resources are used effectively and that the compound has a viable "drug-like" profile before extensive testing.

Diagram 2: In Vivo Validation Workflow

Validation_Workflow Start Start: Compound Synthesis & Formulation PKPD Phase 1: Pharmacokinetics (PK) & Acute Toxicity Start->PKPD Efficacy Phase 2: Efficacy in Disease Model PKPD->Efficacy AdvancedTox Phase 3: Extended Safety & Target Engagement Efficacy->AdvancedTox Decision Go/No-Go Decision for IND-Enabling Studies AdvancedTox->Decision

Caption: Phased workflow for the in vivo validation of a novel CNS compound.

Phase 1: Pharmacokinetic (PK) and Acute Toxicity Profiling

The initial phase aims to answer critical questions: Does the compound get absorbed and cross the blood-brain barrier? What is its half-life? And what is a safe dose range for initial efficacy testing?[10]

Experimental Protocol: Rodent Pharmacokinetic Study

This protocol describes a method for determining key PK parameters in mice following a single administration.[11]

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups (n=3 per route):

    • Intravenous (IV) administration: 2 mg/kg.

    • Oral gavage (PO) administration: 10 mg/kg.

  • Formulation: Compound dissolved in a vehicle suitable for both IV and PO routes (e.g., 10% DMSO, 40% PEG300, 50% Saline).

  • Blood Sampling: Serial blood samples (approx. 30 µL) are collected from each mouse at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) via submandibular or saphenous vein bleeding.[11]

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C.

  • Bioanalysis: Compound concentrations in plasma are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: PK parameters (Cmax, Tmax, AUC, T½, Clearance, Volume of Distribution, and Oral Bioavailability) are calculated using non-compartmental analysis software.[12]

Experimental Protocol: Acute Oral Toxicity Study

This study establishes the maximum tolerated dose (MTD) and identifies potential acute adverse effects, following OECD Guideline 423.[13]

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Procedure: A single dose of the test compound is administered orally to a group of three rats. The starting dose is typically based on in vitro cytotoxicity data or a default of 300 mg/kg.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, coordination, autonomic signs), and body weight changes for up to 14 days.[14]

  • Dose Escalation: If no mortality occurs, the dose is escalated in a stepwise manner in a new group of animals until toxicity is observed or a limit dose is reached.[13]

Comparative Data Summary (Hypothetical)

The table below presents hypothetical data comparing our test compound to Xanomeline. An ideal profile for a CNS drug includes good oral bioavailability, sufficient brain penetration, and a half-life that supports a reasonable dosing interval.

Parameter4-methoxy-N-methylpyrrolidin-3-amine (Hypothetical)Xanomeline (Reference)Desired Outcome
Oral Bioavailability (%) 45%~20-30%> 30% for oral dosing
Brain/Plasma Ratio 2.5~2.0> 1 for CNS target engagement
Plasma T½ (hours) 4 hours~3-4 hours2-8 hours for once or twice daily dosing
Acute Toxicity (MTD, rats) > 500 mg/kg~300 mg/kgHigh MTD indicating a good safety margin

Phase 2: Efficacy in a Preclinical Model of Cognitive Impairment

With a viable PK and safety profile, the next step is to assess efficacy. The scopolamine-induced amnesia model in rodents is a classic and relevant choice for compounds targeting the cholinergic system.[15] Scopolamine is a muscarinic receptor antagonist that transiently impairs learning and memory, mimicking aspects of cholinergic dysfunction seen in Alzheimer's disease.[16][17]

Experimental Protocol: Scopolamine-Induced Amnesia in the Morris Water Maze (MWM)

The MWM is a hippocampus-dependent task that assesses spatial learning and memory.[18][19]

  • Animal Model: Male Wistar rats (250-300g).

  • Apparatus: A circular pool (150 cm diameter) filled with opaque water, with a hidden escape platform. The room should have distinct visual cues.[20][21]

  • Experimental Groups (n=12 per group):

    • Vehicle + Saline

    • Vehicle + Scopolamine (1 mg/kg, i.p.)

    • Test Compound (e.g., 1, 3, 10 mg/kg, p.o.) + Scopolamine

    • Xanomeline (e.g., 3, 10, 30 mg/kg, p.o.) + Scopolamine

  • Procedure:

    • Acquisition Phase (4 days): Rats receive four swimming trials per day to find the hidden platform. The drug/vehicle is administered 60 minutes before the trials, and scopolamine is administered 30 minutes before.[22] The time to find the platform (escape latency) is recorded.

    • Probe Trial (Day 5): The platform is removed, and each rat is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an index of memory retention.[20]

Experimental Protocol: Scopolamine-Induced Deficit in the Novel Object Recognition (NOR) Test

The NOR test evaluates recognition memory, a cognitive domain often affected in dementia. It relies on the innate tendency of rodents to explore novel objects more than familiar ones.

  • Animal Model & Dosing: Same as for the MWM study.

  • Apparatus: An open-field arena (e.g., 40x40 cm).

  • Procedure:

    • Habituation: Rats are allowed to explore the empty arena for 5-10 minutes on the day before the test.

    • Familiarization Trial (T1): Each rat is placed in the arena with two identical objects and allowed to explore for 5 minutes.[23]

    • Test Trial (T2): After a retention interval (e.g., 1 hour), one of the objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded for 5 minutes.[24]

    • Data Analysis: A "Discrimination Index" (DI) is calculated: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A positive DI indicates successful recognition memory.[23]

Comparative Efficacy Data (Hypothetical)

The following tables summarize the expected outcomes. A successful compound should significantly reverse the cognitive deficits induced by scopolamine.

Table: Morris Water Maze - Probe Trial Results

GroupMean Time in Target Quadrant (seconds)
Vehicle + Saline25
Vehicle + Scopolamine12
Test Compound (10 mg/kg) + Scopolamine22
Xanomeline (30 mg/kg) + Scopolamine20

Table: Novel Object Recognition - Discrimination Index

GroupDiscrimination Index (DI)
Vehicle + Saline0.45
Vehicle + Scopolamine-0.10
Test Compound (10 mg/kg) + Scopolamine0.38
Xanomeline (30 mg/kg) + Scopolamine0.35

Phase 3: Extended Safety and Target Engagement

Positive efficacy data warrants further investigation into the compound's safety profile with repeated dosing and direct evidence of target engagement in the brain.

Protocol: Repeat-Dose Toxicity Study (14-Day)

This study identifies potential target organs for toxicity and informs dose selection for longer-term studies.[25]

  • Animal Model: Male and female Sprague-Dawley rats.

  • Groups: Vehicle control, low-, mid-, and high-doses of the test compound administered daily for 14 days.

  • Endpoints: Daily clinical observations, weekly body weight and food consumption, and at termination, full necropsy, organ weights, hematology, clinical chemistry, and histopathology of major organs.

Protocol: Ex Vivo Receptor Occupancy

This study confirms that the compound binds to its intended target (M1 receptors) in the brain at behaviorally effective doses.

  • Procedure: Administer the test compound to rats at doses shown to be effective in behavioral models. At the time of expected peak plasma concentration (Tmax), euthanize the animals and rapidly dissect brain regions of interest (e.g., cortex, hippocampus).

  • Analysis: Prepare brain homogenates and measure the displacement of a specific M1 radioligand by the test compound. This allows for the calculation of the percentage of M1 receptors occupied at a given dose.

Overall Comparison and Future Directions

This guide outlines a rigorous, comparative approach to the in vivo validation of 4-methoxy-N-methylpyrrolidin-3-amine. By benchmarking against a known M1/M4 agonist like Xanomeline, researchers can build a strong data package to support further development.

Final Comparative Summary (Hypothetical Profile of a Promising Candidate)

Feature4-methoxy-N-methylpyrrolidin-3-amineXanomeline (Benchmark)
Mechanism M1-preferring agonist (Hypothesized)M1/M4-preferring agonist
PK Profile Favorable oral bioavailability and brain penetrationModerate oral bioavailability
Efficacy (Cognition) Robust reversal of scopolamine-induced deficitsEstablished reversal of cognitive deficits
Safety Profile High acute MTD; No significant findings in 14-day studyDose-limiting cholinergic side effects noted in clinics

A successful outcome from this validation plan would position 4-methoxy-N-methylpyrrolidin-3-amine as a promising candidate for IND-enabling studies. The key advantages would be a potentially superior safety profile (e.g., higher M1 selectivity leading to fewer peripheral side effects) and a robust efficacy signal in validated models of cognitive impairment. Future work would involve efficacy testing in genetic models of neurodegeneration and more extensive safety pharmacology and toxicology studies.

References

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  • Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC. Available from: [Link]

  • Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions - American Journal of Physiology. Available from: [Link]

  • Novel object recognition test (NOR test) - Bio-protocol. Available from: [Link]

  • Muscarinic acetylcholine receptor - Wikipedia. Available from: [Link]

  • Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - Frontiers. Available from: [Link]

  • Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC. Available from: [Link]

  • M1 muscarinic agonists can modulate some of the hallmarks in Alzheimer's disease: implications in future therapy - PubMed. Available from: [Link]

  • Novel Object Recognition test - MMPC.org. Available from: [Link]

  • Morris Water Maze - MMPC.org. Available from: [Link]

  • Novel Object Recognition Test - b-neuro. Available from: [Link]

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A Head-to-Head Comparison of 4-methoxy-N-methylpyrrolidin-3-amine and Similar Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the relentless pursuit of novel chemical matter with superior efficacy, selectivity, and pharmacokinetic properties is paramount. The pyrrolidine ring, a five-membered saturated heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1] Its inherent three-dimensionality, conferred by its non-planar, sp³-hybridized nature, allows for the exploration of diverse chemical space, a crucial factor in achieving precise target engagement and optimizing drug-like properties.[2] This technical guide provides a comprehensive head-to-head comparison of a specific, promising pyrrolidine derivative, (3S,4R)-4-methoxy-N-methylpyrrolidin-3-amine , against structurally similar scaffolds that have shown significant potential in various therapeutic areas.

While direct experimental data for (3S,4R)-4-methoxy-N-methylpyrrolidin-3-amine is not extensively available in the public domain, this guide will leverage established structure-activity relationship (SAR) principles and published data on analogous compounds to project its potential performance. We will delve into a comparative analysis across three key therapeutic target classes where substituted pyrrolidines have demonstrated significant promise: CXCR4 antagonism , voltage-gated sodium channel modulation , and dipeptidyl peptidase-IV (DPP-IV) inhibition .

The Pyrrolidine Scaffold: A Foundation for Versatility

The pyrrolidine nucleus is a cornerstone of numerous natural products and FDA-approved drugs, a testament to its biocompatibility and synthetic tractability.[3][4] Its stereochemical complexity and the ability to introduce diverse substituents at multiple positions allow for the fine-tuning of pharmacological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5] The nitrogen atom within the ring imparts basicity and serves as a key interaction point for many biological targets.[5]

The subject of our focus, (3S,4R)-4-methoxy-N-methylpyrrolidin-3-amine , possesses distinct structural features: a 3-amino group, a 4-methoxy group with specific stereochemistry, and an N-methyl group. These substituents are expected to significantly influence its binding affinity, selectivity, and metabolic stability.

Comparative Analysis Area 1: CXCR4 Antagonism for Oncology and Inflammation

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that plays a critical role in cancer metastasis, HIV entry, and inflammatory diseases.[6] Consequently, the development of small molecule CXCR4 antagonists is an area of intense research.

Existing Pyrrolidine-Based CXCR4 Antagonists

Several potent pyrrolidine-based CXCR4 antagonists have been reported in the literature. A notable example is compound 46 from a study by Li et al., which features a substituted (S)-pyrrolidine scaffold.[6]

CompoundStructureCXCR4 Binding IC50 (nM)CXCL12-induced Ca2+ Flux IC50 (nM)hERG IC50 (µM)Microsomal Stability (t1/2 in min, Human/Rat)
Compound 46 [6](Structure not fully disclosed, described as a substituted (S)-pyrrolidine)790.25> 30118 / 85
Hypothetical Profile: (3S,4R)-4-methoxy-N-methylpyrrolidin-3-amine (See structure above)Predicted: 50-150Predicted: 0.1-1.0Predicted: > 30Predicted: Moderate to High
Projected Performance of (3S,4R)-4-methoxy-N-methylpyrrolidin-3-amine

Based on SAR studies of related CXCR4 antagonists, we can project the following for our target scaffold:

  • Binding Affinity: The 3-amino group is a crucial pharmacophoric element for interacting with key residues in the CXCR4 binding pocket. The N-methyl group may enhance potency and metabolic stability. The 4-methoxy group, with its specific stereochemistry, could orient the molecule favorably within the binding site and potentially improve physicochemical properties such as solubility. We predict a competitive binding affinity in the nanomolar range.

  • Functional Activity: The projected potent binding affinity would likely translate to strong antagonism of CXCL12-induced signaling pathways, such as calcium mobilization.

  • Safety and Pharmacokinetics: The introduction of a methoxy group can sometimes mitigate off-target effects, such as hERG inhibition. We anticipate a favorable safety profile. The N-methyl and methoxy groups may also influence metabolic stability, potentially leading to a desirable pharmacokinetic profile.

Experimental Workflow: CXCR4 Antagonist Evaluation

Caption: Workflow for CXCR4 Antagonist Evaluation.

Comparative Analysis Area 2: Voltage-Gated Sodium Channel (Nav) Blockade for Pain and Epilepsy

Voltage-gated sodium channels are critical for the generation and propagation of action potentials in excitable cells. Blockers of these channels are used to treat a variety of conditions, including epilepsy, cardiac arrhythmias, and neuropathic pain.[7]

Existing Pyrrolidine-Based Nav Blockers

Pyrrolidine derivatives have been successfully developed as potent sodium channel blockers. For instance, a study by Seki et al. identified compound 5e as a potent blocker with a favorable safety profile.[7]

CompoundStructureNeuronal Na+ Channel Block IC50 (µM)hERG Inhibition (% at 10 µM)In Vivo Efficacy (Rat MCAO model)
Compound 5e [7](Structure not fully disclosed, described as a pyrrolidine analogue)0.23< 10Significant neuroprotection
Hypothetical Profile: (3S,4R)-4-methoxy-N-methylpyrrolidin-3-amine (See structure above)Predicted: 0.5 - 5.0Predicted: LowPredicted: Potential for neuroprotection
Projected Performance of (3S,4R)-4-methoxy-N-methylpyrrolidin-3-amine
  • Potency: The protonated 3-amino group at physiological pH is a key feature for interacting with the pore of the sodium channel. The stereochemistry and the presence of the 4-methoxy group will influence the conformation of the pyrrolidine ring and its fit within the channel. While likely a potent blocker, its efficacy relative to more complex structures would need experimental validation.

  • Selectivity: A significant challenge in developing Nav blockers is achieving selectivity over other ion channels, particularly hERG. The methoxy group might contribute to a better selectivity profile by reducing interactions with the hERG channel.

  • In Vivo Efficacy: If potent and selective, the scaffold could exhibit neuroprotective effects in models of ischemic stroke or analgesic effects in pain models.

Experimental Workflow: Sodium Channel Blocker Evaluation

Caption: Workflow for Sodium Channel Blocker Evaluation.

Comparative Analysis Area 3: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition for Type 2 Diabetes

DPP-IV is a serine protease that inactivates incretin hormones, such as GLP-1, which are responsible for stimulating insulin secretion. DPP-IV inhibitors are a major class of oral anti-diabetic drugs.[8][9]

Existing Pyrrolidine-Based DPP-IV Inhibitors

The cyanopyrrolidine scaffold is a well-established pharmacophore for DPP-IV inhibitors, with marketed drugs like Vildagliptin and Saxagliptin.[10] These compounds typically feature a cyanopyrrolidine moiety that forms a covalent but reversible bond with the catalytic serine of the enzyme.

CompoundStructureDPP-IV Inhibition IC50 (nM)Selectivity over DPP-8/DPP-9
Vildagliptin [10](Structure contains a cyanopyrrolidine)~2.5>200-fold
Saxagliptin [10](Structure contains a cyanopyrrolidine)~26>400-fold
Hypothetical Profile: (3S,4R)-4-methoxy-N-methylpyrrolidin-3-amine (See structure above)Predicted: Moderate to low (non-covalent)Predicted: Potentially high
Projected Performance of (3S,4R)-4-methoxy-N-methylpyrrolidin-3-amine
  • Mechanism of Inhibition: Unlike the cyanopyrrolidines, our target scaffold lacks a nitrile group and would likely act as a competitive, non-covalent inhibitor. The 3-amino group would be expected to interact with the S1 pocket of DPP-IV, which accommodates the side chain of proline.

  • Potency: The potency is predicted to be lower than that of covalent inhibitors like Vildagliptin. However, the 4-methoxy and N-methyl groups could be optimized to enhance non-covalent interactions within the active site.

  • Selectivity: Non-covalent inhibitors can sometimes offer better selectivity profiles over related proteases like DPP-8 and DPP-9, which is a key consideration for avoiding off-target effects.

Experimental Workflow: DPP-IV Inhibitor Evaluation

Caption: Workflow for DPP-IV Inhibitor Evaluation.

Experimental Protocols

CXCR4 Receptor Binding Assay (Competitive)
  • Cell Culture: Maintain a stable cell line overexpressing human CXCR4 (e.g., Jurkat or a transfected HEK293 line) in appropriate culture medium.

  • Ligand Preparation: Prepare a fluorescently labeled CXCL12 ligand at a concentration that gives a robust signal.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., (3S,4R)-4-methoxy-N-methylpyrrolidin-3-amine) in assay buffer.

  • Assay Plate Preparation: Add the test compound dilutions to a 96-well or 384-well plate.

  • Cell Plating: Add the CXCR4-expressing cells to each well.

  • Ligand Addition: Add the fluorescently labeled CXCL12 to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for competitive binding.

  • Detection: Measure the fluorescence intensity using a plate reader or flow cytometer.[11][12]

  • Data Analysis: Calculate the percent inhibition of fluorescent ligand binding at each concentration of the test compound and determine the IC50 value.

Whole-Cell Patch Clamp Assay for Sodium Channels
  • Cell Culture: Use a cell line stably expressing the desired sodium channel subtype (e.g., Nav1.7) on a patch-clamp compatible coverslip.

  • Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Recording Setup: Mount the coverslip on the stage of an inverted microscope equipped with micromanipulators and a patch-clamp amplifier.

  • Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.

  • Voltage Protocol: Apply a specific voltage protocol to elicit sodium currents. This typically involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to a potential that activates the channels (e.g., -10 mV).

  • Compound Application: Perfuse the test compound at various concentrations onto the cell and record the resulting inhibition of the sodium current.

  • Data Analysis: Measure the peak sodium current at each concentration and calculate the IC50 value.[13]

DPP-IV Inhibition Assay (Fluorogenic)
  • Reagent Preparation: Prepare a solution of human recombinant DPP-IV enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test inhibitor in assay buffer.

  • Assay Plate Preparation: Add the test inhibitor at various concentrations to the wells of a microplate.

  • Enzyme Addition: Add the DPP-IV enzyme solution to each well and incubate briefly.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Fluorescence Measurement: Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm for AMC) using a fluorescence plate reader.[4][14]

  • Data Analysis: Calculate the percent inhibition of enzyme activity at each inhibitor concentration and determine the IC50 value.

Conclusion

The pyrrolidine scaffold remains a highly versatile and valuable starting point for the design of novel therapeutics. While direct experimental data for (3S,4R)-4-methoxy-N-methylpyrrolidin-3-amine is limited, a thorough analysis of structure-activity relationships for similar compounds allows for a reasoned projection of its potential.

This guide has provided a framework for a head-to-head comparison of this specific scaffold against other pyrrolidine-based compounds in the context of CXCR4 antagonism, sodium channel blockade, and DPP-IV inhibition. The provided experimental workflows and protocols offer a clear path for the empirical validation of these projections. Ultimately, the synthesis and comprehensive biological evaluation of (3S,4R)-4-methoxy-N-methylpyrrolidin-3-amine are necessary to fully elucidate its therapeutic potential and determine its place in the ever-expanding armamentarium of pyrrolidine-based drug candidates.

References

  • Li, P., et al. (2020). Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. European Journal of Medicinal Chemistry, 205, 112537. [Link]

  • Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

  • Li, P., et al. (2020). Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. PubMed, 32711203. [Link]

  • Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4234. [Link]

  • Dah-Yang, D., et al. (2007). 11 Years of Cyanopyrrolidines as DPP-IV Inhibitors. Current Topics in Medicinal Chemistry, 7(6), 559-577. [Link]

  • Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. [Link]

  • Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]

  • Kondo, I., et al. (2007). Pharmacophore- based virtual screening, 3D- QSAR, molecular docking approach for identification of potential dipeptidyl peptidase IV inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 844-855. [Link]

  • Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Bentham Science. [Link]

  • Synthesis and Evaluation of Voltage-Gated Sodium Channel Blocking Pyrroline Derivatives Endowed with Both Antiarrhythmic and Antioxidant Activities. PubMed. [Link]

  • Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2. PubMed. [Link]

  • A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. PMC. [Link]

  • Jeelan Basha, D., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(12), 5267-5297. [Link]

  • Discovery and Chemical Development of the Use-Dependent Sodium Channel Blocker Vixotrigine for the Treatment of Pain. ACS Publications. [Link]

  • Dah-Yang, D., et al. (2007). 11 Years of Cyanopyrrolidines as DPP-IV Inhibitors. Ingenta Connect. [Link]

  • Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit. Elabscience. [Link]

  • hERG Safety Assay. Evotec. [Link]

  • HTRF Ligand Binding Assay for the Chemokine Receptor CXCR4. Agilent. [Link]

  • Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. [Link]

  • CXCR4 inhibitors and uses thereof - Patent US-10988465-B2. PubChem. [Link]

  • A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. JoVE. [Link]

  • 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.
  • Process for the synthesis of a cxcr4 antagonist.
  • Discovery and Chemical Development of the Use-Dependent Sodium Channel Blocker Vixotrigine for the Treatment of Pain. ACS Publications. [Link]

  • DPP-4 INHIBITORS FOR USE FOR THE TREATMENT OF WOUND HEALING IN DIABETIC PATIENTS. European Patent Office. [Link]

  • Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry. PubMed. [Link]

  • Compositions of CXCR4 inhibitors and methods of preparation and use.
  • N - substituted pyrrolidine derivatives as dipeptidyl peptidase iv inhibitors.
  • A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. PubMed. [Link]

  • Process for the synthesis of a cxcr4 antagonist.

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 4-methoxy-N-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 4-methoxy-N-methylpyrrolidin-3-amine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

Disclaimer: No specific Safety Data Sheet (SDS) for 4-methoxy-N-methylpyrrolidin-3-amine was publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, including pyrrolidine and N-methyl-2-pyrrolidone (NMP). A conservative approach is advised, assuming the potential for similar or greater hazards.

Hazard Assessment and Core Principles

Substituted pyrrolidines as a class of compounds can present significant health and safety risks. Based on the analysis of related chemical structures, researchers must assume that 4-methoxy-N-methylpyrrolidin-3-amine is potentially flammable, corrosive, and toxic.[1][2][3] The primary routes of exposure are inhalation, skin contact, and eye contact.[4][5]

Core Safety Principle: Due to the lack of specific toxicity data, all handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] All direct contact with the skin and eyes must be strictly avoided through the diligent use of appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): A Multi-Barrier Approach

A multi-barrier PPE approach is mandatory to ensure researcher safety. The selection of PPE should be based on a thorough risk assessment of the specific experimental procedure.

Standard Laboratory Operations (Low Volume)

For routine, low-volume (typically <100 mL) handling of 4-methoxy-N-methylpyrrolidin-3-amine within a functioning chemical fume hood, the following PPE is required:

Protection TypeRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Safety goggles with side shields or a full-face shield.Must meet ANSI Z87.1 or equivalent standards. A face shield is recommended when there is a significant splash hazard.[1]
Skin and Body Protection Chemical-resistant laboratory coat.A disposable, polyethylene-coated polypropylene gown is recommended for added protection against splashes. Ensure the lab coat is fully buttoned.
Hand Protection Disposable nitrile or neoprene gloves.Inspect gloves for any tears or perforations before use. Due to the potential for skin absorption, it is crucial to change gloves frequently (every 30-60 minutes) or immediately if contamination is suspected.[1][5] Use proper glove removal techniques to avoid skin contact.
Respiratory Protection Not typically required with adequate engineering controls.All work must be performed in a certified chemical fume hood.[6] If there is a risk of aerosol generation or if work must be performed outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.[1]
High Volume or Splash Potential Operations

For operations involving larger quantities or with a higher risk of splashing, enhanced PPE is necessary:

  • Full-face shield: Worn over safety goggles.

  • Chemical-resistant apron: Worn over the laboratory coat.

  • Double gloving: Wearing two pairs of nitrile or neoprene gloves.

Step-by-Step PPE Protocol: Donning and Doffing

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning Sequence
  • Lab Coat/Gown: Put on and fasten completely.

  • Safety Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Select the appropriate size and inspect for damage. Pull the gloves over the cuffs of the lab coat.

Doffing Sequence (to be performed in a designated area)
  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat/Gown: Unfasten and roll it inside-out as you remove it.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1]

Operational Plan: Safe Handling and Storage

Engineering Controls
  • Chemical Fume Hood: All manipulations of 4-methoxy-N-methylpyrrolidin-3-amine must be performed in a certified chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation.[6]

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[7]

Storage
  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][3]

  • Keep the container tightly closed to prevent the release of vapors and moisture absorption.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[4][6]

Disposal Plan: Chemical and Contaminated PPE

Chemical Waste
  • Dispose of 4-methoxy-N-methylpyrrolidin-3-amine and any solutions containing it as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[8]

  • Do not dispose of this chemical down the drain.[1][3]

Contaminated PPE
  • Gloves: Dispose of immediately after use in a designated hazardous waste container.

  • Disposable Lab Coats/Gowns: Place in a sealed bag and dispose of as hazardous waste.

  • Reusable PPE: Decontaminate reusable items such as face shields and goggles according to your institution's safety protocols.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]

  • Spill: Evacuate the area. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[2] For larger spills, contact your institution's environmental health and safety department.

Visual Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Post-Procedure start Start: Handling 4-methoxy-N- methylpyrrolidin-3-amine procedure Evaluate Experimental Procedure start->procedure low_volume Low Volume / Low Splash Potential procedure->low_volume Standard Operation high_volume High Volume / High Splash Potential procedure->high_volume Increased Risk disposal Dispose of Contaminated PPE and Chemical Waste low_volume->disposal high_volume->disposal end End disposal->end

Caption: Decision workflow for selecting appropriate PPE.

References

  • Acros Organics. (n.d.). Material Safety Data Sheet 1-Methyl-2-pyrrolidinone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-(3-Methoxypropoxy)-N-{[(3s,4s)-4-{[(4-Methylphenyl)sulfonyl]amino}pyrrolidin-3-Yl]methyl}-N-(Propan-2-Yl)benzamide. Retrieved from [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.